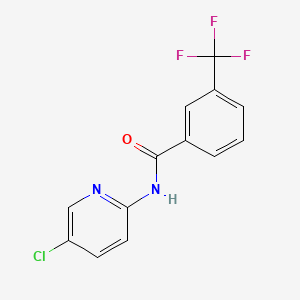
N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide, also known as CTB or AG-494, is a small molecule inhibitor of protein kinase CK2. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to target proteins, leading to the inhibition of downstream signaling pathways. CK2 is involved in multiple cellular processes, including cell proliferation, apoptosis, and DNA repair, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases. N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to reduced inflammation. In animal models of neurodegenerative disorders, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide has been shown to improve cognitive function and protect against neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions. This can be overcome by using organic solvents or by formulating N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide as a prodrug.
Zukünftige Richtungen
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide in therapeutic applications. One potential application is in combination with chemotherapy for the treatment of cancer. N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide has been shown to sensitize cancer cells to chemotherapy, leading to improved efficacy. Another potential application is in the treatment of neurodegenerative disorders. N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide has been shown to protect against neuronal cell death and improve cognitive function in animal models, making it a promising therapeutic agent. Finally, the development of N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective drugs for various diseases.
Conclusion:
In conclusion, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide is a small molecule inhibitor of protein kinase CK2 with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of CK2 activity, leading to the inhibition of downstream signaling pathways. N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neuronal cell death. Its use in lab experiments is limited by its low solubility in aqueous solutions, but future directions include the development of N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide analogs with improved solubility and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK2 is overexpressed and has been shown to promote cell survival, proliferation, and resistance to chemotherapy. N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide inhibits CK2 activity and induces apoptosis in cancer cells, making it a promising anticancer agent. N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)benzamide has been shown to protect against neuronal cell death and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O/c14-10-4-5-11(18-7-10)19-12(20)8-2-1-3-9(6-8)13(15,16)17/h1-7H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRAAOAEGCUEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188092 | |
| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)- | |
CAS RN |
34556-80-4 | |
| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034556804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4179698.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179710.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)
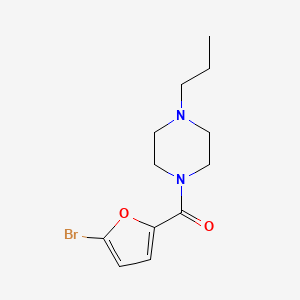
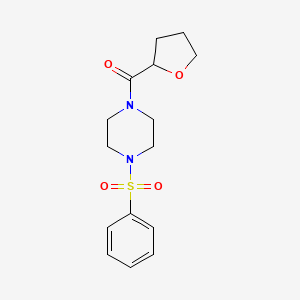
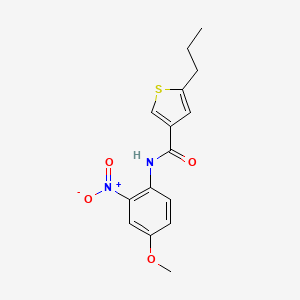
![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)
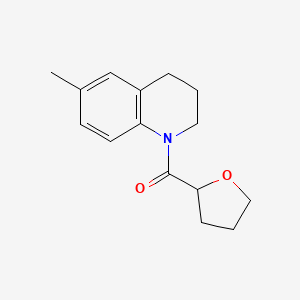
![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride](/img/structure/B4179783.png)